Superior Anti-Wrinkle Efficacy vs. Placebo: A 48.9% Improvement in Periorbital Lines in a Randomized Controlled Trial
In a 4-week, randomized, placebo-controlled study on 60 Chinese subjects with peri-orbital wrinkles, topical application of a 10% Argireline (Acetyl Hexapeptide-3) emulsion twice daily resulted in a total anti-wrinkle efficacy of 48.9% based on subjective assessment, compared to 0% in the placebo group [1]. Objective evaluation using silicone replicas and wrinkle analysis confirmed a significant decrease in all roughness parameters in the Argireline group (p < 0.01) with no significant change in the placebo group (p > 0.05) [1].
| Evidence Dimension | Subjective anti-wrinkle efficacy |
|---|---|
| Target Compound Data | 48.9% improvement |
| Comparator Or Baseline | Placebo: 0% improvement |
| Quantified Difference | 48.9 percentage point difference |
| Conditions | 4-week randomized controlled trial, 10% Argireline emulsion, twice daily application, 60 Chinese subjects with peri-orbital wrinkles |
Why This Matters
This provides a clear, statistically significant benchmark for expected efficacy in a well-defined clinical context, enabling direct comparison against other active ingredients.
- [1] Wang, Y., Wang, M., Xiao, S., Pan, P., Li, P., & Huo, J. (2013). The anti-wrinkle efficacy of argireline, a synthetic hexapeptide, in Chinese subjects: a randomized, placebo-controlled study. American Journal of Clinical Dermatology, 14(2), 147-153. View Source
